molecular formula C18H15N5O2 B11191186 Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone

Cat. No.: B11191186
M. Wt: 333.3 g/mol
InChI Key: GRAKUAANLZKTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone is a complex heterocyclic compound with the molecular formula C18H15N5O2 and a molecular weight of 333.34 g/mol . This compound is known for its unique structure, which combines multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone typically involves the cyclization of azo compounds derived from 5-diazoimidazoles and 2-naphthol or p-substituted phenols. This cyclization occurs in the presence of p-toluenesulfonic acid . Another method involves the use of a one-pot synthesis route, which includes sequential Sonogashira coupling reactions followed by trifluoroacetic acid-promoted alkyne-carbonyl metathesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the aromatic rings.

Scientific Research Applications

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential anti-cancer properties.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the arrangement of the aromatic rings.

    Naphtho[1,2-d]imidazoles: These compounds have a naphtho-imidazole structure but lack the triazine ring present in Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone.

    Benzimidazoles: These compounds contain a fused benzene and imidazole ring system and are known for their diverse biological activities.

Uniqueness

This compound is unique due to its combination of multiple aromatic rings and heteroatoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

morpholin-4-yl(11,13,16,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaen-14-yl)methanone

InChI

InChI=1S/C18H15N5O2/c24-18(22-7-9-25-10-8-22)16-17-21-20-15-13-4-2-1-3-12(13)5-6-14(15)23(17)11-19-16/h1-6,11H,7-10H2

InChI Key

GRAKUAANLZKTNL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C3N=NC4=C(N3C=N2)C=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.